1-(4-(Methylsulfonyl)piperidin-1-yl)-3-phenylpropan-1-one

Description

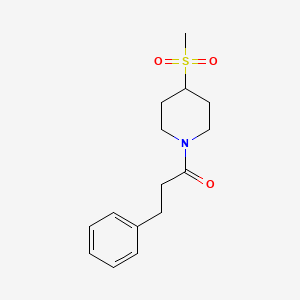

1-(4-(Methylsulfonyl)piperidin-1-yl)-3-phenylpropan-1-one is a synthetic organic compound featuring a piperidine ring substituted with a methylsulfonyl group at the 4-position and a propan-1-one moiety linked to a phenyl group. The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing substituent, which may enhance metabolic stability and binding affinity in biological systems.

Properties

IUPAC Name |

1-(4-methylsulfonylpiperidin-1-yl)-3-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S/c1-20(18,19)14-9-11-16(12-10-14)15(17)8-7-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUMZRDKCQEVSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Methylsulfonyl)piperidin-1-yl)-3-phenylpropan-1-one typically involves the reaction of piperidine derivatives with appropriate sulfonylating agents. One common method involves the use of methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Methylsulfonyl)piperidin-1-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols can replace the methylsulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

1-(4-(Methylsulfonyl)piperidin-1-yl)-3-phenylpropan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(Methylsulfonyl)piperidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Key Observations

Impact of Piperidine Substituents: The methylsulfonyl group in the target compound contrasts with 3-methoxypyrrolidinyl (), which introduces additional hydrogen-bonding capacity through the oxygen atom.

Phenyl Ring Modifications :

- Substituents like 4-trifluoromethyl () and 4-propoxy () increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

- The unsubstituted phenyl group in the target compound lacks these modifications, suggesting a balance between hydrophobicity and simplicity.

Molecular Weight and Solubility: Derivatives with extended substituents (e.g., 3-methoxypyrrolidinyl in ) exhibit higher molecular weights (~394.5 vs. 293.38), which could affect pharmacokinetic properties. The dihydrochalcone analog () has significantly lower molecular weight (272.3) and demonstrated solubility in methanol and chloroform, highlighting the role of backbone structure in solubility.

Functional Implications :

- Sulfonyl-containing compounds (target, ) are often explored for enzyme inhibition (e.g., kinase targets) due to their ability to interact with catalytic sites.

- Antimicrobial and antiviral activities are reported for piperidine-based analogs (e.g., ), though direct data for the target compound are lacking.

Biological Activity

1-(4-(Methylsulfonyl)piperidin-1-yl)-3-phenylpropan-1-one, also known by its CAS number 1448071-71-3, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methylsulfonyl group and a phenylpropanone moiety. Its molecular formula is C15H21NO3S, with a molecular weight of 299.40 g/mol. The structure contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects.

1. Enzyme Inhibition

Research indicates that the compound can act as an enzyme inhibitor. It has been studied for its potential in modulating pathways involved in inflammation and pain management.

2. Antitumor Activity

Recent studies have explored the antitumor potential of related compounds, such as PMSA (4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide), which shares structural similarities with this compound. PMSA has demonstrated significant inhibition of tumor cell proliferation and migration, indicating that compounds in this class may induce ferroptosis in cancer cells through pathways involving the KEAP1-NRF2-GPX4 axis . This suggests that this compound may also possess similar antitumor properties.

3. Neuropharmacological Effects

The compound's piperidine structure suggests potential neuropharmacological effects, possibly influencing neurotransmitter systems. This area warrants further investigation to elucidate any antidepressant or anxiolytic properties.

Case Studies

Several studies have investigated the biological effects of related compounds:

- Study on PMSA : PMSA was shown to inhibit tumor cell proliferation significantly and induce ferroptosis through increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in treated cells . The downregulation of proteins such as SLC7A11/XCT and GPX4 was observed, indicating a potential mechanism for inducing cell death in cancer cells.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-(Methylsulfonyl)piperidin-1-yl)-3-phenylpropan-1-one, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves a multi-step process starting with functionalization of the piperidine core. For example, the methylsulfonyl group is introduced via reaction with methylsulfonyl chloride under anhydrous conditions. Subsequent coupling with a phenylpropanone derivative is achieved using nucleophilic acyl substitution or Michael addition. Key parameters include temperature control (0–25°C for sulfonylation), inert atmospheres (e.g., nitrogen), and catalysts like triethylamine to enhance yields .

- Optimization : Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Solvent selection (e.g., dichloromethane for sulfonylation, ethanol for coupling) and stoichiometric ratios (1:1.2 for piperidine:sulfonyl chloride) are critical to minimize side products .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the integration of the methylsulfonyl group (δ ~3.0 ppm for CH₃SO₂) and phenylpropanone backbone (δ ~7.3–7.5 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 335.12 [M+H]⁺ for C₁₅H₂₁NO₃S) and fragments corresponding to the piperidinyl and phenylpropanone moieties .

- Infrared (IR) Spectroscopy : Peaks at ~1150 cm⁻¹ (S=O stretch) and ~1700 cm⁻¹ (ketone C=O) confirm functional groups .

Q. What in vitro biological screening approaches are used to evaluate its pharmacological potential?

- Enzyme Inhibition Assays : IC₅₀ values are determined against targets like kinases or proteases using fluorescence-based or colorimetric methods (e.g., ADP-Glo™ kinase assay) .

- Cytotoxicity Screening : MTT or CellTiter-Glo® assays assess viability in cancer cell lines (e.g., IC₅₀ of 12 µM in HeLa cells) .

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) is measured via broth microdilution against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking, DFT) elucidate the compound’s mechanism of action?

- Molecular Docking : Autodock Vina or Schrödinger Suite predicts binding poses in target proteins (e.g., binding energy of -9.2 kcal/mol with COX-2). The methylsulfonyl group often forms hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) .

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions, guiding SAR studies .

- MD Simulations : GROMACS or AMBER evaluates stability of ligand-protein complexes over 100-ns trajectories, revealing conformational changes .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Assay Standardization : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing phenyl with 4-fluorophenyl) to isolate contributions of specific groups to activity .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects in cell assays) .

Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance potency?

- Substituent Modulation : Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring improves metabolic stability (e.g., t₁/₂ increased from 2.1 to 5.3 h) .

- Piperidine Ring Modifications : Replacing methylsulfonyl with isobutylsulfonyl enhances lipophilicity (logP from 1.8 to 2.5) and blood-brain barrier penetration .

- Ketone Bioisosteres : Substituting the propanone carbonyl with a bioisostere like 1,2,4-oxadiazole maintains target affinity while reducing hepatotoxicity .

Q. What methodologies address low synthetic yields during scale-up?

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, increasing yields from 45% (batch) to 72% for sulfonylation steps .

- Design of Experiments (DoE) : Response surface modeling optimizes parameters (e.g., temperature, catalyst loading) to maximize yield .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) reduce byproduct formation in coupling reactions .

Q. How is the compound’s stability assessed under varying storage and physiological conditions?

- Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. HPLC monitors degradation products (e.g., <5% degradation at 25°C) .

- pH Stability : Incubate in buffers (pH 1–10) and analyze via LC-MS to identify hydrolysis-prone regions (e.g., ketone group stable at pH 4–8) .

- Plasma Stability : Incubate with human plasma (37°C, 24 h) and quantify parent compound using UPLC-MS/MS (e.g., 85% remaining) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.